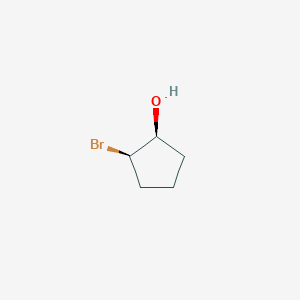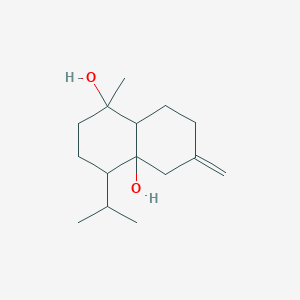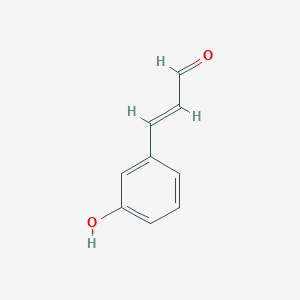-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11755352.png)
[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring two pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling to form the final compound. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyrazole rings.
Aplicaciones Científicas De Investigación
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other pyrazole derivatives. Similar compounds include:
1-methyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups.
3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
1-phenyl-1H-pyrazole: A pyrazole derivative with a phenyl group attached.
The uniqueness of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its dual pyrazole structure and the specific functional groups it possesses, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H19N5 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
N-[(2-methylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H19N5/c1-10(2)17-7-5-11(15-17)8-13-9-12-4-6-14-16(12)3/h4-7,10,13H,8-9H2,1-3H3 |
Clave InChI |
TXWHUSPZPHUASP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC(=N1)CNCC2=CC=NN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11755304.png)
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)



![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)
![Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B11755333.png)


